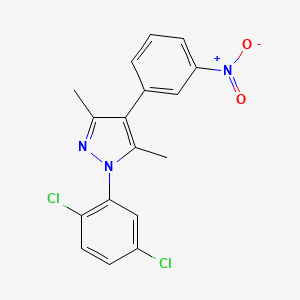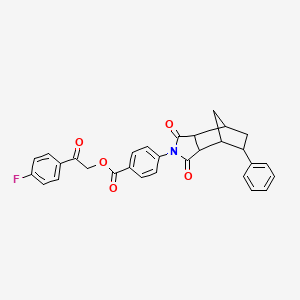![molecular formula C15H14N4O2S B12476232 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12476232.png)
3-oxo-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the triazolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring fused with a pyridine ring and the phenylsulfanyl group contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through cyclization reactions, often using catalysts such as palladium or copper.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylthiol reacts with an appropriate leaving group on the triazolopyridine scaffold.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted triazolopyridine derivatives
Scientific Research Applications
3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]quinoxaline
Uniqueness
3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific structural features, such as the fused triazole and pyridine rings and the phenylsulfanyl group. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-oxo-N-(2-phenylsulfanylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c20-14(16-8-9-22-12-4-2-1-3-5-12)11-6-7-13-17-18-15(21)19(13)10-11/h1-7,10H,8-9H2,(H,16,20)(H,18,21) |
InChI Key |
CTOVRXKTLMVFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CN3C(=NNC3=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12476149.png)
![N-(4-methoxyphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12476155.png)
![1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole](/img/structure/B12476157.png)
![4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12476161.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide](/img/structure/B12476175.png)


![Phenyl({[4-phenyl-5-(pyridin-4-YL)-1,2,4-triazol-3-YL]sulfanyl})acetic acid](/img/structure/B12476193.png)
![2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid](/img/structure/B12476201.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12476207.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B12476216.png)
![Butyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B12476223.png)

![2-[(2-hydroxyethyl)amino]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12476229.png)
